![molecular formula C13H10ClNO4S B2459121 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid CAS No. 199181-50-5](/img/structure/B2459121.png)

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

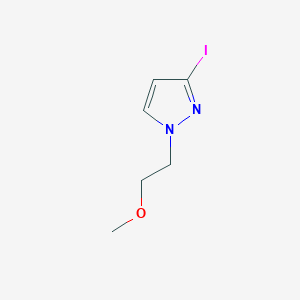

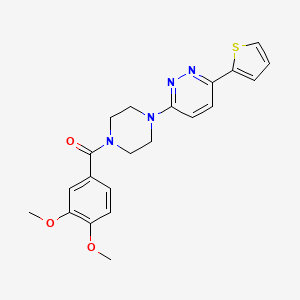

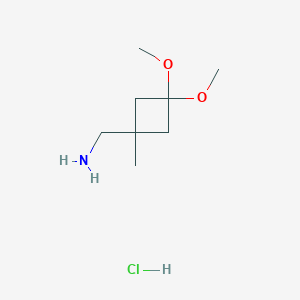

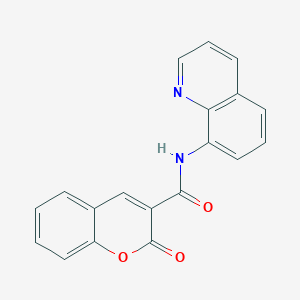

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid, also known as 4-(4-chlorobenzenesulfonyl)benzoic acid or CBSB, is a known aromatic sulfonamide compound. It has a CAS Number of 199181-50-5 and a molecular weight of 311.75 . The IUPAC name for this compound is 4-[(4-chloroanilino)sulfonyl]benzoic acid .

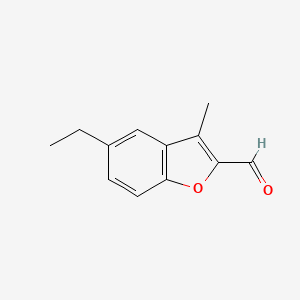

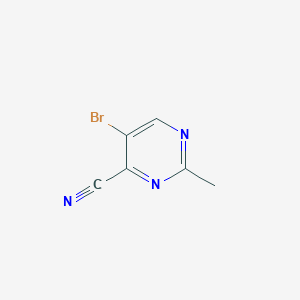

Molecular Structure Analysis

The InChI code for 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is 1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) . This indicates that the molecule consists of a benzoic acid group (C6H5COOH) and a 4-chlorophenylsulfamoyl group (C6H4ClSO2NH2) attached to each other.Physical And Chemical Properties Analysis

4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved information.科学的研究の応用

Carbonic Anhydrase Inhibition

4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid and similar sulfonamides have been studied for their inhibition of carbonic anhydrase (CA), a metalloenzyme. These compounds, particularly benzamide-4-sulfonamides, show inhibitory activity against human isoforms of carbonic anhydrase, such as hCA II, VII, and IX, in low nanomolar or subnanomolar ranges. This highlights their potential as effective carbonic anhydrase inhibitors, a pathway relevant in various physiological processes (Abdoli et al., 2018).

Glaucoma Treatment

Some derivatives of 4-chloro-3-sulfamoyl benzoic acid have shown promise as topically acting anti-glaucoma agents. In studies involving rabbits, these derivatives demonstrated good in vivo activity and a prolonged duration of action, compared to clinically used drugs like dorzolamide and brinzolamide. This suggests their potential as new therapeutic agents for glaucoma treatment (Mincione et al., 2001).

Synthesis and Reactivity

The reactivity of 4-chlorophenyl derivatives, including those related to 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, has been studied for potential applications in organic synthesis. For instance, investigations into the reactivity towards sulfur- and oxygen-containing nucleophiles under various conditions have provided insights into potential synthetic pathways and applications in chemical production (Pouzet et al., 1998).

Crystal Structure and Solubility

Studies on the crystal structure and solubility of sulfonamides, including derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid, have contributed to the understanding of molecular interactions in crystals and solutions. This knowledge is crucial in pharmaceutical development, impacting drug formulation and stability (Perlovich et al., 2008).

Antimicrobial Studies

Several studies have explored the antimicrobial potential of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. For example, sulfanilamide derivatives, including those with a 4-[(4-Chlorophenyl)Sulfamoyl] moiety, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents (Lahtinen et al., 2014).

Electrochemical Synthesis

Electrochemical methods have been explored for the synthesis of derivatives of 4-[(4-Chlorophenyl)Sulfamoyl]Benzoic Acid. These methods provide safer and more environmentally friendly alternatives to conventional chemical synthesis, avoiding the use of corrosive reagents and reducing safety concerns (Michman & Weiss, 1990).

作用機序

The mechanism of action for 4-[(4-chlorophenyl)sulfamoyl]benzoic Acid is not specified in the retrieved information. Sulfonamides are generally known to inhibit bacterial growth by interfering with the synthesis of folic acid, but it’s unclear if this specific compound has the same mechanism of action .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, medical advice should be sought .

特性

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4S/c14-10-3-5-11(6-4-10)15-20(18,19)12-7-1-9(2-8-12)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJFUMVQXOEQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-phenylsulfamoyl)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)

![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)

![1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2459046.png)

![2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2459047.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2459051.png)

![3-(2,4-dichlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2459056.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2459059.png)

![4-cyano-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2459060.png)